molecular formula C14H10ClNO2 B14307993 2-Chloro-1-(10H-phenoxazin-2-YL)ethan-1-one CAS No. 111475-38-8

2-Chloro-1-(10H-phenoxazin-2-YL)ethan-1-one

Cat. No.: B14307993
CAS No.: 111475-38-8
M. Wt: 259.69 g/mol
InChI Key: INOYJFFNWQYNAH-UHFFFAOYSA-N
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Description

2-Chloro-1-(10H-phenoxazin-2-YL)ethan-1-one is a chemical compound that belongs to the phenoxazine family. Phenoxazines are known for their diverse applications in material science, organic light-emitting diodes, photoredox catalysts, dye-sensitized solar cells, and chemotherapy . This compound is characterized by its unique structure, which includes a phenoxazine moiety and a chloroacetyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(10H-phenoxazin-2-YL)ethan-1-one typically involves the chlorination of 1-(10H-phenoxazin-2-YL)ethan-1-one. The reaction is carried out under controlled conditions to ensure the selective introduction of the chlorine atom at the desired position . The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reaction is conducted in an inert solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(10H-phenoxazin-2-YL)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include amides, thioethers, and ethers.

    Oxidation Reactions: Products include quinone derivatives.

    Reduction Reactions: Products include alcohol derivatives.

Scientific Research Applications

2-Chloro-1-(10H-phenoxazin-2-YL)ethan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-1-(10H-phenoxazin-2-YL)ethan-1-one involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. This property makes it a potential candidate for anticancer therapy. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-1-(10H-phenoxazin-2-YL)ethan-1-one is unique due to its combination of a phenoxazine moiety and a chloroacetyl group. This structure imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .

Properties

CAS No.

111475-38-8

Molecular Formula

C14H10ClNO2

Molecular Weight

259.69 g/mol

IUPAC Name

2-chloro-1-(10H-phenoxazin-2-yl)ethanone

InChI

InChI=1S/C14H10ClNO2/c15-8-12(17)9-5-6-14-11(7-9)16-10-3-1-2-4-13(10)18-14/h1-7,16H,8H2

InChI Key

INOYJFFNWQYNAH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC3=C(O2)C=CC(=C3)C(=O)CCl

Origin of Product

United States

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